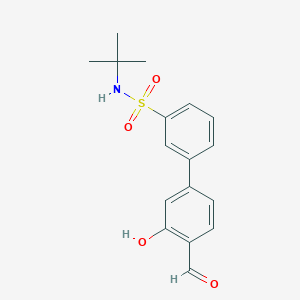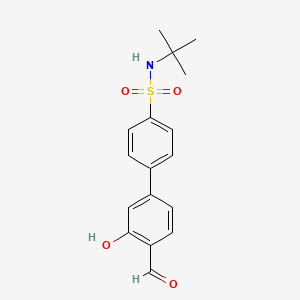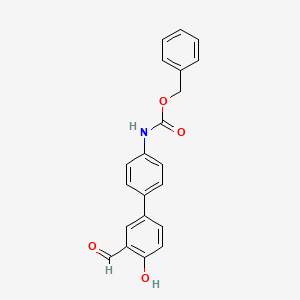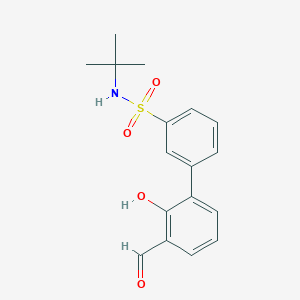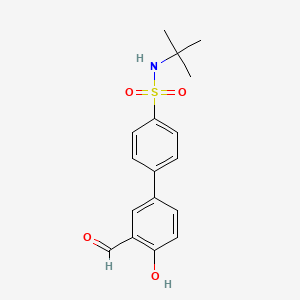
4-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (4-t-Butylsulfamoylphenol) is an aromatic sulfonamide compound with a molecular formula of C13H17NO3S. It is a white solid that is soluble in water, ethanol, and other organic solvents. It is a widely used reagent in organic synthesis, and it has been studied for its potential applications in scientific research.
作用機序
4-t-Butylsulfamoylphenol acts as an inhibitor of the enzyme choline acetyltransferase (ChAT). ChAT is involved in the synthesis of the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that plays a key role in the regulation of many functions in the body, such as muscle contraction, learning and memory, and sleep. 4-t-Butylsulfamoylphenol inhibits the activity of ChAT, which prevents the synthesis of acetylcholine, thereby reducing its effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-t-butylsulfamoylphenol have been studied in both animals and humans. In animals, 4-t-butylsulfamoylphenol has been found to reduce the levels of acetylcholine in the brain, which can lead to decreased muscle contraction, learning and memory deficits, and sleep disturbances. In humans, 4-t-butylsulfamoylphenol has been found to reduce the levels of acetylcholine in the brain, which can lead to decreased concentration and memory deficits.
実験室実験の利点と制限
The advantages of using 4-t-butylsulfamoylphenol in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is a relatively safe compound that does not produce any toxic by-products. The main limitation of using 4-t-butylsulfamoylphenol in laboratory experiments is that it has a short half-life, which means that it must be used quickly and in small amounts.
将来の方向性
The potential future directions for 4-t-butylsulfamoylphenol include its use as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, epilepsy, and depression. Additionally, it could be used to study the effects of acetylcholine on the nervous system, as well as the effects of other neurotransmitters, such as glutamate and GABA. Furthermore, 4-t-butylsulfamoylphenol could be used to study the effects of acetylcholine on muscle contraction, learning and memory, and sleep. Finally, 4-t-butylsulfamoylphenol could be used to develop new drugs and treatments for neurological disorders.
合成法
4-t-Butylsulfamoylphenol can be synthesized through a three-step process. The first step is the reaction of 4-t-butylphenol with sulfamic acid, which yields 4-t-butylsulfamoylphenol and water. The second step is the reaction of 4-t-butylsulfamoylphenol with formic acid, which yields 4-(4-t-butylsulfamoylphenyl)-2-formylphenol. The third and final step is purification of the product, which is done by recrystallization.
科学的研究の応用
4-t-Butylsulfamoylphenol has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme choline acetyltransferase (ChAT), which is involved in the synthesis of the neurotransmitter acetylcholine. It has also been used to study the effects of acetylcholine on the nervous system. Additionally, 4-t-butylsulfamoylphenol has been used to study the effects of other neurotransmitters, such as glutamate and GABA, on the nervous system.
特性
IUPAC Name |
N-tert-butyl-4-(3-formyl-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-19/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELNLSUCYFWVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
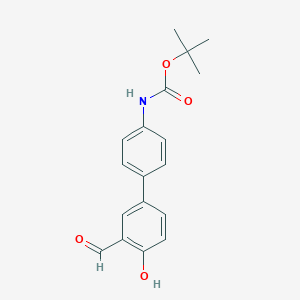
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
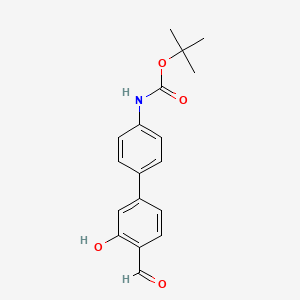
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)
